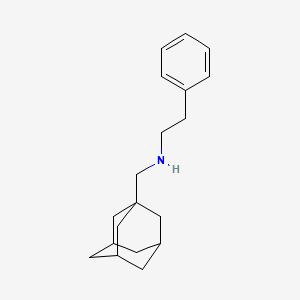
1-Pyrrolidin-1-yl-3-thiophen-2-ylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pyrrolidin-1-yl-3-thiophen-2-ylpropan-1-one, commonly known as Pyrovalerone, is a synthetic compound belonging to the class of cathinones. It is a psychoactive drug that acts as a stimulant and is known for its euphoric effects. Pyrovalerone was first synthesized in the 1960s and has since been used for various scientific research applications.
Mécanisme D'action
Pyrovalerone acts as a stimulant by increasing the levels of dopamine in the brain. It does this by blocking the reuptake of dopamine, which means that more dopamine is available to bind to dopamine receptors. This leads to increased feelings of pleasure and euphoria.
Biochemical and Physiological Effects
Pyrovalerone has a number of biochemical and physiological effects on the body. It increases heart rate and blood pressure, and can cause sweating and tremors. It also has a number of effects on the central nervous system, including increased alertness, focus, and energy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Pyrovalerone in lab experiments is its ability to increase dopamine levels in the brain. This makes it a useful tool for studying the role of dopamine in addiction and other neurological disorders. However, Pyrovalerone is a psychoactive drug and can have a number of side effects, which can make it difficult to use in certain experiments.
Orientations Futures
There are a number of future directions for research on Pyrovalerone. One area of interest is the development of new drugs that can target dopamine receptors in the brain. Another area of interest is the use of Pyrovalerone in the treatment of addiction and other neurological disorders. Finally, there is a need for further research on the long-term effects of Pyrovalerone use, particularly in relation to addiction and other neurological disorders.
Méthodes De Synthèse
Pyrovalerone can be synthesized using a variety of methods. One common method involves the reaction of 2-thiophenecarboxylic acid with 1-pyrrolidin-1-ylpropan-2-ol in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with 1-bromo-3-chloropropane to yield Pyrovalerone.
Applications De Recherche Scientifique
Pyrovalerone has been used in various scientific research applications, including studies on the central nervous system and drug addiction. It has been found to act as a dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain. This makes it a useful tool for studying the role of dopamine in addiction and other neurological disorders.
Propriétés
IUPAC Name |
1-pyrrolidin-1-yl-3-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c13-11(12-7-1-2-8-12)6-5-10-4-3-9-14-10/h3-4,9H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHUCENNKVOERU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-bromo-1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-2-fluorobenzamide](/img/structure/B7499512.png)
![[4-(Pyrazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7499517.png)



![N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide](/img/structure/B7499543.png)
![5-bromo-2-chloro-N-[(4-cyanophenyl)methyl]-N-methylbenzamide](/img/structure/B7499550.png)

![N-[(4-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7499562.png)

![[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2,3-dihydro-1,4-benzodioxine-3-carboxylate](/img/structure/B7499596.png)

![N-[4-[[6-chloro-3-(2-methylpropyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7499601.png)
